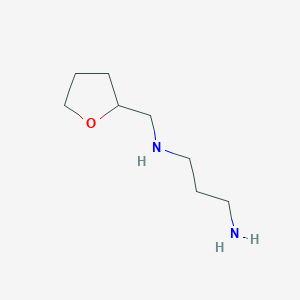
Dihidrocloruro de 5-(4-metoxifenil)piridin-2-ilamina
Descripción general
Descripción
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound used in scientific research . It is a versatile material that offers immense potential due to its unique properties, aiding in the development of innovative solutions across various fields.
Molecular Structure Analysis
The empirical formula of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is C11H11N3O and its molecular weight is 201.22 . The SMILES string representation is COc1ccc(cc1)-c2cnc(N)nc2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride are not fully detailed in the available resources. It is known to be a solid .Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
El dihidrocloruro de 5-(4-metoxifenil)piridin-2-ilamina se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos. Esta aplicación es crucial para el desarrollo de nuevos fármacos y terapias, donde las mediciones precisas y los estándares consistentes son esenciales para la aprobación regulatoria y la eficacia clínica .
Ciencia de Materiales: Colorantes Donador-π-Aceptor
En la ciencia de materiales, este compuesto se ha explorado por su potencial uso en el diseño de colorantes donador-π-aceptor. Estos colorantes tienen aplicaciones en varias tecnologías, incluidas las fotovoltaicas orgánicas y los diodos emisores de luz (LED), donde pueden mejorar la eficiencia y el rendimiento .
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is not fully understood. However, it is known to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, meaning that it binds to them and activates them. This activation of the receptors leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride has a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, leading to increased alertness and improved mood. It has also been shown to increase dopamine levels in the brain, leading to improved motor coordination and increased motivation. Additionally, 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride has been shown to increase norepinephrine levels in the brain, leading to improved focus and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is a safe compound to use in lab experiments, as it does not have any known toxic effects. However, 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride has some limitations as well. It is not very soluble in water, and therefore is not suitable for use in aqueous solutions. Additionally, it is not very stable, and therefore must be used immediately after synthesis.
Direcciones Futuras
There are a number of potential future directions for 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride. It could be used in the development of new medications, as it has been shown to interact with various receptors in the body. Additionally, it could be used in the development of new imaging techniques, as it has been shown to increase serotonin and dopamine levels in the brain. Finally, it could be used in the development of new treatments for various diseases, as it has been shown to have a variety of biochemical and physiological effects.
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHMWLRCKDUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661726 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185081-59-7 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1388970.png)





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
